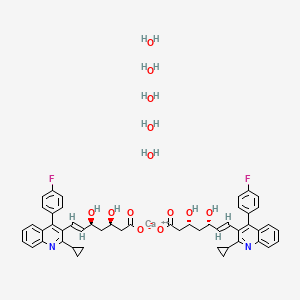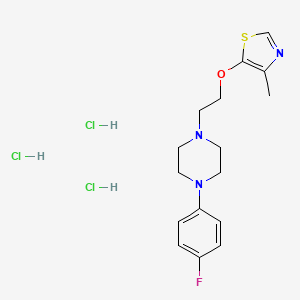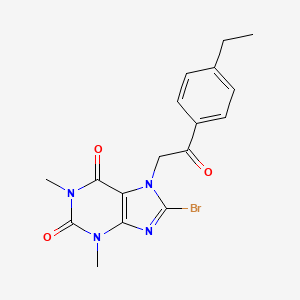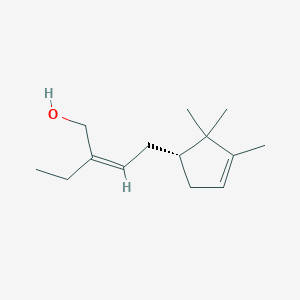
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is an organic compound with a complex structure It is a derivative of butenol and features a cyclopentene ring with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the butenol moiety and the ethyl and trimethyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, purification methods, and quality control measures are also important considerations in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Applications De Recherche Scientifique
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-ol, (E)-: A stereoisomer with different spatial arrangement of atoms.
2-Buten-1-ol, (Z)-: Another stereoisomer with distinct chemical properties.
Crotonyl alcohol: A simpler analog with fewer substituents.
Uniqueness
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
204581-21-5 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(Z)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-/t13-/m1/s1 |
Clé InChI |
KHQDWCKZXLWDNM-FFXRNRBCSA-N |
SMILES isomérique |
CC/C(=C/C[C@H]1CC=C(C1(C)C)C)/CO |
SMILES canonique |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


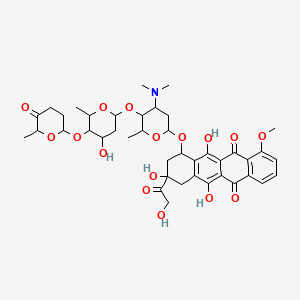


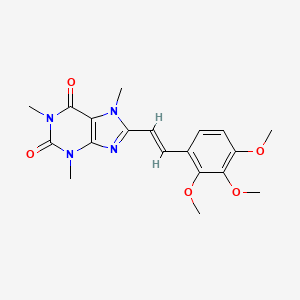
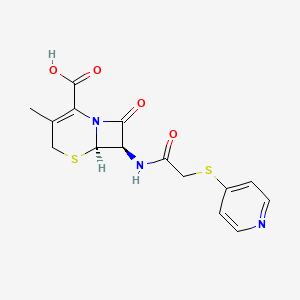
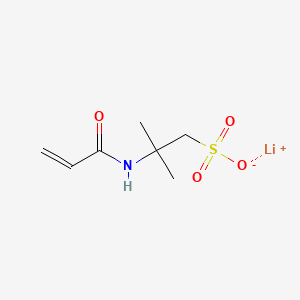
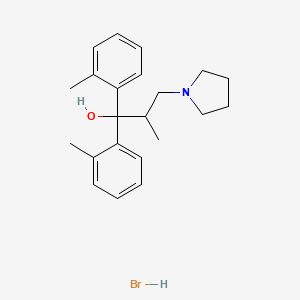
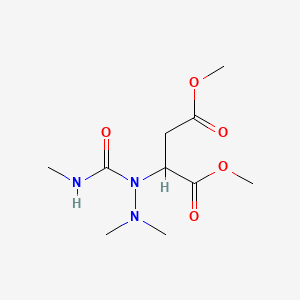
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)

